molecular formula C8H10INO2 B8564628 2-Ethoxy-6-iodo-3-methoxypyridine

2-Ethoxy-6-iodo-3-methoxypyridine

Cat. No.: B8564628
M. Wt: 279.07 g/mol
InChI Key: ZKMSUVJZZVVQJX-UHFFFAOYSA-N
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Description

2-Ethoxy-6-iodo-3-methoxypyridine is a substituted pyridine derivative featuring an ethoxy group at the 2-position, an iodine atom at the 6-position, and a methoxy group at the 3-position. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related pyridine derivatives. The iodine substituent enhances reactivity in cross-coupling reactions, while the alkoxy groups (ethoxy and methoxy) influence electronic properties and solubility.

Properties

Molecular Formula

C8H10INO2

Molecular Weight

279.07 g/mol

IUPAC Name

2-ethoxy-6-iodo-3-methoxypyridine

InChI

InChI=1S/C8H10INO2/c1-3-12-8-6(11-2)4-5-7(9)10-8/h4-5H,3H2,1-2H3

InChI Key

ZKMSUVJZZVVQJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Ethoxy-6-iodo-3-methoxypyridine with structurally related pyridine derivatives from the evidence:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Synthesis Yield (if available) Applications/Reactivity
This compound 2-Ethoxy, 6-Iodo, 3-Methoxy C₈H₁₀INO₂ Iodo, Ethoxy, Methoxy Not Reported Hypothesized: Suzuki coupling, pharmaceuticals
2-Chloro-6-iodo-3-(methoxymethoxy)pyridine 2-Chloro, 6-Iodo, 3-Methoxymethoxy C₇H₇ClINO₂ Iodo, Chloro, Methoxymethoxy Not Reported Intermediate in polyarylation
6-Iodo-3-(methoxymethoxy)-2-phenylpyridine 6-Iodo, 3-Methoxymethoxy, 2-Phenyl C₁₃H₁₂INO₂ Iodo, Phenyl, Methoxymethoxy 77% (Step 4 in ) Precursor for ethylation reactions
2-Iodo-3-methoxy-6-methylpyridine 2-Iodo, 3-Methoxy, 6-Methyl C₇H₈INO Iodo, Methoxy, Methyl 89.7% Crystallography studies
6-Ethyl-3-(methoxymethoxy)-2-phenylpyridine 6-Ethyl, 3-Methoxymethoxy, 2-Phenyl C₁₅H₁₇NO₂ Ethyl, Methoxymethoxy, Phenyl 77% (Step 5 in ) Intermediate in aldehyde synthesis

Preparation Methods

Methoxylation at Position 3

The nitro group at position 3 of (I) is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid at 35–40°C. Subsequent diazotization and methanolysis yield 3-methoxy-2,6-dichloropyridine (II). This step achieves 99.01% purity under optimized conditions.

Ethoxylation at Position 2

Compound (II) undergoes ethoxylation via reaction with sodium ethoxide (NaOEt) in ethanol. The reaction proceeds at 25–30°C with a 1.05:1 molar ratio of NaOEt to (II), achieving complete substitution at position 2 within 2–3 hours. The product, 2-ethoxy-6-chloro-3-methoxypyridine (III), is isolated by filtration in 89–92% yield.

Iodination at Position 6

The final step involves halogen exchange at position 6. Treatment of (III) with sodium iodide (NaI) in dimethylformamide (DMF) under nitrogen atmosphere at 110–120°C for 30–40 hours replaces chlorine with iodine. Catalyst screening reveals that copper(I) iodide (CuI) enhances reaction efficiency, yielding This compound (IV) with 85–90% purity.

Radical-Mediated Iodination Strategies

Recent innovations employ radical initiators to streamline iodination. In a modified protocol, 2-ethoxy-3-methoxy-6-bromopyridine (V) reacts with iodine monochloride (ICl) in the presence of sodium dithionite (Na₂S₂O₄). The radical chain mechanism proceeds at 60–70°C in aqueous DMF, achieving 78% conversion with minimal byproducts. This method circumvents the need for heavy metal catalysts, aligning with green chemistry principles.

Deuterium Incorporation Techniques

Deuterated analogs of this compound are synthesized for isotopic labeling studies. The AU2018228541 patent details the use of 2-ethoxy-6-iodo-3-d₃-methoxypyridine (VI), where deuterium replaces hydrogen in the methoxy group. Key modifications include:

  • Deuterated methanol in methoxylation steps to ensure >99% isotopic purity.

  • Low-temperature quenching (15°C) during neutralization to prevent proton-deuterium exchange.

Industrial-Scale Optimization

Solvent Selection

Polar aprotic solvents like DMF and dimethylacetamide (DMAc) are preferred for iodination due to their high boiling points and compatibility with NaI. Ethanol-water mixtures (3:1 v/v) optimize NAS reactions by balancing solubility and reaction kinetics.

Catalytic Systems

Comparative studies of catalysts reveal the following performance metrics:

CatalystTemperature (°C)Yield (%)Purity (%)
CuI1109299.5
Pd/C1208898.7
FeCl₃1007597.2

Copper(I) iodide emerges as the optimal catalyst, providing superior yields and minimizing dehalogenation side reactions.

Waste Management

The CN105237468B patent introduces a closed-loop solvent recovery system , distilling unreacted 2-picoline and DMF at 150°C for reuse. This reduces raw material costs by 40% in pilot-scale trials.

Analytical Characterization

Critical quality control parameters include:

  • HPLC purity : >99% for pharmaceutical-grade material.

  • Iodine content : Determined via inductively coupled plasma mass spectrometry (ICP-MS), with a target range of 34.5–35.5%.

  • Isotopic enrichment : Measured by ²H NMR for deuterated variants, requiring <1% protium contamination.

Emerging Methodologies

Photocatalytic Iodination

Preliminary research explores visible-light-driven iodination using eosin Y as a photocatalyst. Under blue LED irradiation (450 nm), 2-ethoxy-3-methoxypyridine reacts with N-iodosuccinimide (NIS) in acetonitrile, achieving 65% yield at ambient temperature. While promising, scalability remains challenging due to long reaction times (72 hours).

Continuous Flow Synthesis

Microreactor systems enable rapid NAS-iodination sequences with residence times under 10 minutes. A prototype setup combining ethoxylation and iodination modules produces 12 g/h of (IV) with 94% yield, demonstrating potential for high-throughput manufacturing .

Q & A

Basic: What are the key synthetic routes for 2-Ethoxy-6-iodo-3-methoxypyridine?

Answer:
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

  • Step 1: Introduction of the ethoxy group via nucleophilic substitution (e.g., reacting 2-chloropyridine with ethanol in the presence of a base like NaH) .
  • Step 2: Iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
  • Step 3: Methoxy group installation via coupling reactions (e.g., Ullmann coupling with a methoxy source) or selective protection/deprotection strategies.
    Validation: Characterize intermediates using 1H^1H-NMR and LC-MS to confirm regioselectivity .

Basic: How to characterize this compound using spectroscopic methods?

Answer:

  • 1H^1H-NMR: Expect distinct signals for ethoxy (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.3 ppm for OCH2_2) and methoxy groups (δ 3.8–4.0 ppm). Aromatic protons will show splitting patterns dependent on substitution .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ at m/z 295.97 (C8 _8H9 _9INO2_2).
  • IR Spectroscopy: Look for C-O stretches (1050–1250 cm1^{-1}) and aromatic C-I vibrations (~500 cm1^{-1}) .

Advanced: How to address regioselectivity challenges during iodination of 2-ethoxy-3-methoxypyridine?

Answer:
Iodination at the 6-position may compete with undesired 4- or 5-position reactivity. Mitigation strategies:

  • Directing Groups: Use transient protecting groups (e.g., methoxymethoxy in ) to block competing sites .
  • Catalytic Systems: Employ Pd-catalyzed C-H activation with iodine sources (e.g., I2_2/AgOAc) to enhance 6-position selectivity .
  • Computational Modeling: Predict reactivity using DFT calculations to optimize reaction conditions (e.g., solvent polarity, temperature) .

Advanced: How to resolve contradictions in spectroscopic data for substituted pyridines?

Answer:
Contradictions (e.g., unexpected coupling constants or splitting patterns) may arise from:

  • Rotameric Effects: Dynamic rotational isomerism in ethoxy/methoxy groups. Use variable-temperature NMR to confirm .
  • Impurity Artifacts: Trace byproducts (e.g., di-iodinated species) can skew data. Validate purity via HPLC with UV detection at 254 nm .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., as in for ferrocenyl pyridines) .

Basic: What are the reactivity trends of the iodine substituent in this compound?

Answer:
The 6-iodo group is susceptible to:

  • Cross-Coupling Reactions: Suzuki-Miyaura (with Pd catalysts), Stille, or Sonogashira couplings to introduce aryl, alkenyl, or alkynyl groups .
  • Nucleophilic Substitution: Replace iodine with nucleophiles (e.g., amines, thiols) under basic conditions.
    Caution: Light sensitivity of C-I bonds necessitates storage in amber vials at −20°C .

Advanced: How to optimize reaction conditions for Suzuki coupling with this compound?

Answer:

  • Catalyst System: Use Pd(PPh3 _3)4 _4 (5 mol%) with K2 _2CO3 _3 as base in THF/H2 _2O (3:1) at 80°C .
  • Substrate Scope: Test boronic acids with electron-withdrawing groups (e.g., -CF3 _3) for enhanced reactivity.
  • Monitoring: Track reaction progress via TLC (silica, ethyl acetate/hexane 1:3) and isolate products via flash chromatography .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood due to potential iodide release .
  • Storage: Keep in airtight, light-resistant containers under inert gas (Ar/N2 _2) to prevent degradation .
  • Disposal: Follow hazardous waste guidelines for halogenated organics (e.g., incineration with scrubbing) .

Advanced: How to design a stability study for this compound under varying pH?

Answer:

  • Experimental Setup: Prepare solutions in buffers (pH 2–12) and monitor degradation via:
    • HPLC: Quantify parent compound and degradation products.
    • LC-MS: Identify fragments (e.g., loss of iodine or ethoxy groups).
  • Kinetic Analysis: Calculate rate constants (kk) and half-life (t1/2t_{1/2}) to model pH-dependent stability .

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